2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-24-20-9-5-4-8-19(20)23(25-16)27-13-11-18(12-14-27)26-22(28)15-17-7-3-6-10-21(17)29-2/h3,6-7,10,18H,4-5,8-9,11-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTVWDIOZBCYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the methoxyphenyl group, the construction of the tetrahydroquinazolinyl ring, and the coupling of these intermediates with the piperidinyl group.
Formation of Methoxyphenyl Group: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.
Construction of Tetrahydroquinazolinyl Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Piperidinyl Group: The final step involves the coupling of the methoxyphenyl and tetrahydroquinazolinyl intermediates with a piperidinyl group, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an amine derivative.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving methoxyphenyl and tetrahydroquinazolinyl groups.
Medicine: It has potential therapeutic applications due to its unique structure and ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the tetrahydroquinazolinyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Opioid Receptor Targeting
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.5 g/mol
- Key Features : Phenylethyl-piperidine substitution and 2-methoxyphenylacetamide group.
- Comparison: The target compound replaces the phenylethyl group with a 2-methyltetrahydroquinazolin system.
Thiofentanyl Hydrochloride ()
- Molecular Formula : C₂₀H₂₆N₂OS·HCl
- Molecular Weight : 379.0 g/mol
- Key Features : Thienyl substituent on the piperidine ring.
- Comparison : The thienyl group in thiofentanyl enhances lipophilicity and receptor binding. In contrast, the target compound’s methoxyphenyl and tetrahydroquinazolin groups may alter electronic properties and steric hindrance, influencing metabolic stability and off-target effects .
Piperidine/Piperazine-Based Acetamides
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide ()
- Molecular Formula : C₁₈H₂₁N₅O₂
- Molecular Weight : 355.4 g/mol
- Key Features : Methoxyphenyl-piperazine core linked to a pyridinylacetamide.
- Comparison : The piperazine ring in this compound favors serotonin/dopamine receptor binding. The target compound’s piperidine-tetrahydroquinazolin hybrid may shift activity toward kinase inhibition or σ-receptors due to increased steric bulk and nitrogen-rich bicyclic systems .
Substituent-Driven Pharmacokinetic Variations
N-[1-(Ethanesulfonyl)piperidin-4-yl]acetamide ()
- Key Features : Sulfonyl group on piperidine.
- Comparison: The sulfonyl group improves solubility but may reduce CNS penetration.
Data Table: Structural and Functional Comparison
| Compound Name/Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothesized Targets |
|---|---|---|---|---|
| Target Compound | ~C₂₃H₂₉N₄O₂ | ~392.5 | 2-Methoxyphenyl, tetrahydroquinazolin | Kinases, σ-receptors |
| 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | C₂₂H₂₈N₂O₂ | 352.5 | Phenylethyl, methoxyphenyl | μ-opioid receptor |
| Thiofentanyl HCl | C₂₀H₂₆N₂OS·HCl | 379.0 | Thienyl | μ-opioid receptor |
| 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide | C₁₈H₂₁N₅O₂ | 355.4 | Piperazine, pyridinyl | Serotonin/dopamine receptors |
Research Implications and Gaps
- Receptor Binding: The tetrahydroquinazolin group’s role in kinase inhibition warrants further study, as quinazoline derivatives are known EGFR inhibitors .
- Metabolic Stability : The rigid bicyclic system may reduce cytochrome P450-mediated metabolism compared to flexible phenylethyl analogs (e.g., ) .
- Toxicity : Structural analogs with nitro or thienyl groups () show higher hepatotoxicity risks, whereas the methoxyphenyl group in the target compound may mitigate this .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperidine ring substituted with a tetrahydroquinazoline moiety and a methoxyphenyl group.
- Molecular Formula : C20H26N2O2
1. Antidepressant Activity
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of the compound led to a marked reduction in immobility time in the forced swim test (FST), suggesting an antidepressant effect similar to that of conventional SSRIs (Selective Serotonin Reuptake Inhibitors) .
2. Anxiolytic Effects
In addition to its antidepressant properties, the compound has shown anxiolytic effects. In behavioral assays such as the elevated plus maze (EPM), treated animals displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .
3. Neuroprotective Properties
The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. It was found to significantly reduce oxidative stress markers and enhance neuronal survival in vitro when exposed to neurotoxic agents .
The precise mechanism of action for this compound remains under investigation; however, preliminary findings suggest it may act on multiple neurotransmitter systems:
- Serotonergic System : The compound appears to increase serotonin levels in the synaptic cleft, thereby enhancing serotonergic transmission.
- Noradrenergic System : It may also influence norepinephrine levels, contributing to its mood-enhancing effects.
- GABAergic Modulation : Some studies suggest that it may enhance GABAergic activity, leading to anxiolytic effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
